Microtubule inhibitor 6
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Overview
Description
Microtubule inhibitor 6 is a compound that targets microtubules, which are essential components of the cytoskeleton involved in various cellular processes such as intracellular transport, cell division, and maintenance of cell shape. Microtubule inhibitors are widely used in cancer treatment due to their ability to disrupt cell division and induce apoptosis in rapidly dividing cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of microtubule inhibitor 6 typically involves the preparation of heteroaryl amide compounds. The synthetic route includes the formation of amide bonds through condensation reactions between carboxylic acids and amines. Common reagents used in these reactions include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction conditions often involve the use of organic solvents like dichloromethane or dimethylformamide (DMF) and are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to isolate the desired compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Microtubule inhibitor 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .
Scientific Research Applications
Microtubule inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and interactions with other cellular components.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and cell signaling.
Medicine: Utilized in cancer research and treatment due to its ability to inhibit cell proliferation and induce apoptosis in tumor cells. .
Mechanism of Action
Microtubule inhibitor 6 exerts its effects by binding to the colchicine binding site on tubulin, a protein that forms microtubules. This binding disrupts the polymerization of tubulin, leading to the depolymerization of microtubules. As a result, the compound interferes with the formation of the mitotic spindle, blocking cell division and inducing apoptosis. The inhibition of microtubule function also affects intracellular transport and cell signaling pathways .
Comparison with Similar Compounds
Microtubule inhibitor 6 can be compared with other microtubule-targeting agents such as:
Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest.
Vinblastine: Binds to the vinca alkaloid binding site on tubulin, inhibiting microtubule polymerization and causing cell cycle arrest.
Colchicine: Binds to the colchicine binding site on tubulin, similar to this compound, and disrupts microtubule dynamics .
This compound is unique in its ability to overcome multidrug resistance in tumor cells, making it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C24H19FN2O5 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(3Z,6Z)-3-[[3-(4-fluorophenoxy)phenyl]methylidene]-6-[[5-(methoxymethyl)furan-2-yl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C24H19FN2O5/c1-30-14-20-10-9-19(32-20)13-22-24(29)26-21(23(28)27-22)12-15-3-2-4-18(11-15)31-17-7-5-16(25)6-8-17/h2-13H,14H2,1H3,(H,26,29)(H,27,28)/b21-12-,22-13- |
InChI Key |
ZLGSUDHLMJERRN-HDSGJDLKSA-N |
Isomeric SMILES |
COCC1=CC=C(O1)/C=C\2/C(=O)N/C(=C\C3=CC(=CC=C3)OC4=CC=C(C=C4)F)/C(=O)N2 |
Canonical SMILES |
COCC1=CC=C(O1)C=C2C(=O)NC(=CC3=CC(=CC=C3)OC4=CC=C(C=C4)F)C(=O)N2 |
Origin of Product |
United States |
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